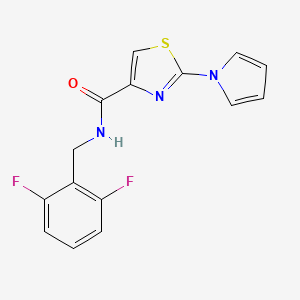

N-(2,6-difluorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,6-difluorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, commonly known as DFB, is a synthetic compound that has been widely studied for its potential therapeutic applications. DFB belongs to the class of thiazole-containing molecules and has been found to exhibit potent biological activity.

Aplicaciones Científicas De Investigación

Optoelectronic and Photochemical Applications

One study explores thiazolothiazole fluorophores, which exhibit strong fluorescence and reversible electrochromism. These materials demonstrate significant potential for multifunctional optoelectronic applications, electron transfer sensing, and photochemical uses due to their strong blue fluorescence and distinctive yellow to dark blue reversible electrochromism at low reduction potentials. The structural rigidity of these compounds, allowing for planar alkylated pyridinium groups, strongly influences their electrochemical properties and enhances singlet quantum yield and fluorescence lifetimes (Woodward et al., 2017).

Antimicrobial Activity

Another research avenue is the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB, a protein essential for bacterial DNA replication. These compounds, synthesized from aryl thioamides, show promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, indicating potential as antituberculosis agents. One compound, in particular, displayed significant in vitro activity, highlighting the therapeutic potential of these analogues (Jeankumar et al., 2013).

Novel Material Synthesis

Research into novel magnetic nanoadsorbents for the removal of heavy metals from industrial wastes has led to the development of magnetic N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide nanoadsorbents. These materials demonstrate high adsorption capacities for Zn2+ and Cd2+, offering a practical solution for the removal of these ions from industrial effluents. Their stability, reusability, and easy separation make them attractive for environmental remediation applications (Zargoosh et al., 2015).

Propiedades

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3OS/c16-11-4-3-5-12(17)10(11)8-18-14(21)13-9-22-15(19-13)20-6-1-2-7-20/h1-7,9H,8H2,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYANHIMXZFMDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC(=CS2)C(=O)NCC3=C(C=CC=C3F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2405852.png)

![4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2405855.png)

![6-Ethyl-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2405862.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2405863.png)